molecular formula C7H8N2O2 B11766366 3-(1H-Imidazol-2-yl)-2-methylacrylic acid

3-(1H-Imidazol-2-yl)-2-methylacrylic acid

Cat. No.: B11766366
M. Wt: 152.15 g/mol
InChI Key: YYEDPLQGULRCGV-SNAWJCMRSA-N
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Description

3-(1H-Imidazol-2-yl)-2-methylacrylic acid is a fine chemical intermediate of significant interest in medicinal chemistry and materials science. This heterocyclic acrylic acid derivative features a imidazole ring, a privileged structure in drug discovery, fused with a carboxylic acid functional group, making it a versatile building block for the synthesis of more complex molecules. Its primary research application lies in its potential as a key precursor for the development of novel pharmaceutical compounds. analogous structures have been identified as intermediates in the synthesis of hepatitis C virus (HCV) polymerase NS5B inhibitors, suggesting its utility in antiviral drug discovery . Furthermore, compounds containing the imidazole-acrylic acid motif are explored as impurities and reference standards for established pharmaceuticals, such as Eprosartan, highlighting its role in ensuring drug quality and safety . Beyond pharmaceuticals, this compound serves as an organic ligand in coordination chemistry. The imidazole nitrogen atoms and carboxylic oxygen atoms can coordinate to metal centers, facilitating the construction of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and photoluminescence . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C7H8N2O2/c1-5(7(10)11)4-6-8-2-3-9-6/h2-4H,1H3,(H,8,9)(H,10,11)/b5-4+

InChI Key

YYEDPLQGULRCGV-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\C1=NC=CN1)/C(=O)O

Canonical SMILES

CC(=CC1=NC=CN1)C(=O)O

Origin of Product

United States

The Significance of Imidazole Derivatives in Chemical Research

The imidazole (B134444) ring, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone in the world of chemistry, particularly in the realm of medicinal and biological applications. nih.govresearchgate.netisca.melongdom.org First synthesized in 1858, this small, planar molecule is a versatile building block due to its unique chemical properties. nih.gov It is soluble in water and other polar solvents and possesses both acidic and basic characteristics, allowing it to interact with a wide range of chemical entities. nih.govlongdom.org

The imidazole nucleus is a fundamental component of many essential biological molecules, including the amino acid histidine, histamine, and purines found in DNA. researchgate.netisca.melongdom.org This prevalence in nature has inspired chemists to incorporate the imidazole scaffold into a vast array of synthetic compounds with diverse pharmacological activities. isca.menih.gov Imidazole derivatives have been extensively investigated and developed as antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents, among many other therapeutic applications. nih.govresearchgate.netisca.menih.gov The ability of the imidazole ring to participate in various biological interactions, such as hydrogen bonding and coordination with metal ions in enzymes, contributes to its broad spectrum of bioactivity. nih.gov

The Importance of α,β Unsaturated Carboxylic Acid Scaffolds in Organic Synthesis and Functional Applications

α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carboxylic acid group. This structural arrangement imparts unique reactivity, making them highly valuable intermediates in organic synthesis. nih.govacs.orgnih.gov The presence of the electron-withdrawing carboxylic acid group activates the double bond towards nucleophilic attack, a fundamental reaction in the construction of more complex molecules. acs.org

These scaffolds are key building blocks for the synthesis of a wide variety of compounds, including pharmaceuticals and natural products. acs.orgnih.gov They can undergo a range of chemical transformations, such as Michael additions and Diels-Alder reactions, allowing for the introduction of diverse functional groups and the formation of new carbon-carbon bonds. wikipedia.org Furthermore, the α,β-unsaturated carboxylic acid moiety is found in various naturally occurring and synthetic molecules with important biological activities. acs.org For instance, methacrylic acid, a simple α,β-unsaturated carboxylic acid, is a precursor to polymers used in various applications, including medical devices. wikipedia.orgrsc.org The development of new synthetic methods for the preparation of α,β-unsaturated carboxylic acids continues to be an active area of research, highlighting their ongoing importance in modern organic chemistry. nih.govgoogle.com

An Overview of Research Focus on 3 1h Imidazol 2 Yl 2 Methylacrylic Acid

Structural Elucidation and Bond Connectivity

The fundamental structure of this compound consists of a 2-substituted 1H-imidazole ring linked from its C2 position to the C3 position of a 2-methylacrylic acid unit. The core atomic framework is established by a carbon-carbon single bond between the imidazole ring and the vinyl group of the acrylic acid.

Table 1: Predicted Structural Parameters of this compound

Parameter Description Predicted Value/Range
Molecular Formula The elemental composition of the molecule. C₇H₈N₂O₂ uni.lu
Bond Connectivity The sequence of atoms bonded together. Imidazole (C2) - C(vinyl) - C(carboxyl)
Imidazole C-N Bond Bond length within the heterocyclic ring. ~1.35 Å
Imidazole C=C Bond Double bond length within the ring. ~1.36 Å
Acrylic C=C Bond Double bond of the acrylic acid moiety. ~1.34 Å
Carboxyl C=O Bond Double bond of the carboxylic acid group. ~1.22 Å

| Carboxyl C-O Bond | Single bond of the carboxylic acid group. | ~1.32 Å |

This interactive table summarizes the key structural features predicted for the molecule based on data from analogous compounds.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial for experimental structural confirmation. For instance, ¹H NMR would show characteristic shifts for the vinyl proton, the methyl group protons, and the protons on the imidazole ring. chemicalbook.com IR spectroscopy would reveal characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch, and the C-N stretches of the imidazole ring. researchgate.net

Isomeric Forms and their Academic Relevance (e.g., E/Z isomerism of the acrylic acid moiety)

The presence of a trisubstituted double bond in the acrylic acid portion of the molecule gives rise to geometric isomerism, specifically E/Z isomerism. This type of stereoisomerism occurs due to the restricted rotation around the carbon-carbon double bond. studymind.co.uk

The designation of E or Z isomers is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond. libretexts.org

On the C2 carbon: The carboxylic acid group (-COOH) has a higher priority than the methyl group (-CH₃).

On the C3 carbon: The imidazole ring has a higher priority than the hydrogen atom.

Therefore:

The Z-isomer has the highest priority groups (the carboxylic acid and the imidazole ring) on the same side of the double bond.

The E-isomer has these highest priority groups on opposite sides of the double bond. docbrown.infoyoutube.com

PubChem lists the (E)-isomer, indicating its chemical significance. uni.lu The synthesis of related compounds, such as 3-(arylthio)acrylic acids, often results in a mixture of E and Z isomers, highlighting the synthetic challenge in controlling this stereochemistry. nih.govresearchgate.net The specific ratio of E to Z isomers produced can be influenced by reaction conditions, such as the choice of catalyst and solvent. researchgate.net The academic relevance lies in the fact that E and Z isomers can have different physical properties and biological activities, making stereoselective synthesis a key goal.

Tautomeric Equilibria of the Imidazole Heterocycle

The 1H-imidazole ring of the molecule is capable of existing in two tautomeric forms due to the migration of a proton between the two nitrogen atoms (N1 and N3). mdpi.com This is a well-documented phenomenon for asymmetrically substituted imidazoles that bear a hydrogen atom on one of the ring nitrogens. mdpi.com

The two possible tautomers are:

This compound: The proton is on the N1 nitrogen.

3-(3H-Imidazol-2-yl)-2-methylacrylic acid: The proton is on the N3 nitrogen.

In solution, these two forms are typically in a rapid equilibrium. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the ring. Due to this rapid interconversion, conventional NMR spectroscopy at room temperature often shows averaged signals for the imidazole ring carbons. mdpi.com Specialized techniques, such as low-temperature ¹³C NMR or solid-state NMR, can be used to study and identify the individual tautomeric states. mdpi.comresearchgate.net The existence of these tautomers is significant as they can exhibit different hydrogen bonding capabilities and nucleophilicity, which can influence the molecule's interactions and reactivity.

Conformational Analysis and Molecular Geometry

While specific computational studies on this molecule are not available, analysis of related 2-substituted imidazoles suggests that the most stable conformation would seek to minimize steric hindrance between the substituents. researchgate.net The key rotational barrier would be around the C(imidazole)-C(vinyl) bond. The molecule's preferred conformation would likely be one where the two planar systems are twisted with respect to each other to alleviate steric clash, particularly between the hydrogen on C5 of the imidazole ring and the substituents on the acrylic acid double bond. Hydrogen bonding, both intramolecular (e.g., between the carboxylic acid proton and a nitrogen on the imidazole ring) and intermolecular, would also play a crucial role in determining the preferred conformation, especially in the solid state. researchgate.net

Strategies for Imidazole Ring Functionalization at the 2-Position

The imidazole ring is a versatile scaffold in medicinal chemistry due to its unique chemical properties. nih.govresearchgate.net Functionalization at the 2-position is a key step in the synthesis of many imidazole-based compounds. One common approach involves the nucleophilic substitution of a leaving group at the 2-position of the imidazole ring. For instance, a strong base like butyllithium (B86547) can abstract the proton at the C2 position of an unsubstituted imidazole, creating a nucleophilic anion. This anion can then react with various electrophiles, such as carbon dioxide to form a carboxylic acid or dimethylformamide (DMF) to yield an aldehyde. youtube.com

Another strategy involves the use of imidazole thioethers. These compounds can be prepared by reacting a thiol-containing imidazole, such as methimazole (B1676384), with an appropriate electrophile. nih.govresearchgate.net The resulting thioether can then undergo further reactions to introduce the desired functional group at the 2-position.

Introduction of the 2-Methylacrylic Acid Moiety via Carbon-Carbon Bond Forming Reactions

Several carbon-carbon bond-forming reactions can be employed to introduce the 2-methylacrylic acid moiety onto the functionalized imidazole ring.

Condensation Reactions with Imidazole Carbaldehydes

The Knoevenagel condensation is a widely used method for forming carbon-carbon double bonds. researchgate.net In this context, an imidazole-2-carbaldehyde can be condensed with a compound containing an active methylene (B1212753) group, such as an ester of 2-methylmalonic acid, in the presence of a basic catalyst like imidazole. researchgate.netnih.gov This reaction typically yields the corresponding arylidene derivative, which can then be hydrolyzed to the desired acrylic acid. researchgate.net The reaction is often regioselective, yielding the E-isomer. researchgate.net

Approaches Utilizing Propiolic Acid and Derivatives with Imidazole Thioethers

A modified approach based on the work of Fan et al. involves the reaction of imidazole thioethers with propiolic acid or its esters. nih.govresearchgate.net For example, methimazole can be reacted with tert-butyl propiolate in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate as the predominant isomer. nih.govresearchgate.net The use of tert-butyl propiolate over methyl propiolate has been shown to favor the formation of the E-isomer. nih.govresearchgate.net Subsequent acid hydrolysis of the resulting ester affords the target acrylic acid. nih.govresearchgate.netresearchgate.net

Table 1: Reaction of Methimazole with Propiolate Esters
Propiolate EsterBasePredominant IsomerReference
Methyl propiolateTriethylamineMixture of E and Z isomers nih.gov
tert-Butyl propiolateDABCOE-isomer nih.govresearchgate.net

Modified Horner-Wadsworth-Emmons or Wittig Methodologies

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereocontrolled synthesis of alkenes. researchgate.net This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, a modified HWE approach could involve the reaction of an imidazole-2-carbaldehyde with a phosphonate (B1237965) reagent such as triethyl 2-phosphonopropionate. The HWE reaction is known for its high chemoselectivity and ability to produce olefins with high purity. researchgate.net

Stereoselective Synthesis of (E)- or (Z)-Isomers

Controlling the stereochemistry of the double bond in acrylic acid derivatives is crucial for their biological activity. nih.gov As mentioned earlier, the reaction of imidazole thioethers with tert-butyl propiolate tends to favor the formation of the (E)-isomer. nih.govresearchgate.net The choice of base and reaction conditions can also influence the E/Z ratio of the product. nih.govresearchgate.net

In the context of the Julia-Kocienski reaction, the choice of base can be tuned to selectively yield either the E or Z-alkene. For instance, using DBU as the base under mild conditions can lead to the selective formation of one isomer. nih.gov While not directly applied to the title compound in the provided search results, this principle of base-controlled stereoselectivity is a valuable strategy in olefin synthesis.

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target molecule relies on the efficient preparation of key precursors and intermediates.

Halo-substituted acrylic acid esters: These can be prepared through various methods. One approach involves the pyrolysis of an alpha-halo beta-propiolactone (B13848) polymer in the presence of an alcohol and a strong mineral acid. google.com Another method is the haloacyloxylation of alkynes using an electrophilic halogen source. mdpi.com

Imidazole building blocks: Substituted imidazoles can be synthesized through several routes. The Debus synthesis, a condensation reaction of a dicarbonyl compound, an aldehyde, and ammonia, is a classic method. nih.govwikipedia.org Other methods include the reaction of α-azido chalcones with aldehydes and anilines, and the copper-catalyzed reaction of terminal alkynes with amidines. organic-chemistry.org Functionalized imidazoles, such as those with a protected carboxyl group, are also valuable building blocks. lifechemicals.com

One-Pot and Multicomponent Reaction Strategies for Imidazole-Acrylic Acid Scaffolds

The convergence of multiple synthetic steps into a single operation, known as a one-pot reaction, and the simultaneous combination of three or more starting materials in a multicomponent reaction (MCR), represent powerful approaches to building molecular complexity. mdpi.com These strategies are particularly attractive for the synthesis of imidazole-acrylic acid derivatives due to their potential to streamline the construction of both the imidazole core and the acrylic acid side chain.

While a specific, documented one-pot synthesis of this compound is not extensively reported in the literature, the principles of established chemical transformations suggest a high feasibility for such a process. A likely and efficient pathway would involve a Knoevenagel condensation. This reaction would entail the condensation of imidazole-2-carboxaldehyde with a suitable derivative of propanoic acid, such as methylmalonic acid or its corresponding esters, to form the desired α,β-unsaturated carbonyl system.

Notably, imidazole itself has been demonstrated to function as an effective organocatalyst for Knoevenagel condensations. rsc.org This dual role of imidazole as both a reactant and a potential catalyst opens up the possibility of a highly streamlined and atom-economical one-pot process. The reaction would likely proceed by activating the methylene compound for nucleophilic attack on the aldehyde.

Multicomponent reactions offer another sophisticated avenue for the synthesis of complex imidazole derivatives. nih.govrsc.org Conceptually, a multicomponent strategy could be envisioned where the imidazole ring is formed in situ, followed by a subsequent reaction with a component that introduces the 2-methylacrylic acid moiety in a tandem or sequential one-pot fashion. For instance, a reaction involving an aldehyde, an amine, an isocyanide, and a suitable acrylic acid precursor could potentially assemble the entire scaffold. Although specific examples for this compound are not prevalent, the modularity of MCRs makes this an area ripe for future synthetic exploration.

The synthesis of a related compound, (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, has been achieved through the reaction of methimazole with propiolate esters. nih.govresearchgate.net While not a classical one-pot condensation, this synthesis of an imidazole-acrylic acid derivative highlights the reactivity of imidazole-containing precursors and their successful incorporation into acrylic acid structures.

Below are tables detailing plausible components and conditions for a hypothetical one-pot Knoevenagel condensation for the synthesis of this compound, based on general literature precedents.

Table 1: Potential Reactants and Catalysts for One-Pot Synthesis

Role Compound Rationale
AldehydeImidazole-2-carboxaldehydeProvides the imidazole core and the aldehyde functionality for condensation.
Active Methylene CompoundMethylmalonic acidProvides the backbone for the 2-methylacrylic acid moiety.
CatalystImidazoleCan act as a base catalyst for the Knoevenagel condensation. rsc.org
CatalystPiperidine/Pyridine (B92270)Commonly used base catalysts for Knoevenagel condensations.
CatalystBoric AcidHas been shown to be an effective catalyst for Knoevenagel condensations. mdpi.comsciforum.net

Table 2: Illustrative One-Pot Reaction Conditions Based on Knoevenagel Condensation

Parameter Condition Reasoning
Solvent Toluene, Dichloromethane, EthanolCommon solvents for Knoevenagel condensations, allowing for azeotropic removal of water if necessary.
Temperature Room Temperature to RefluxThe required temperature would depend on the reactivity of the substrates and the catalyst used.
Reaction Time 2 - 24 hoursTypical reaction times for Knoevenagel condensations.
Work-up Acid/Base extraction, CrystallizationStandard procedures for isolating the carboxylic acid product.

Chemical Reactivity and Mechanistic Studies of 3 1h Imidazol 2 Yl 2 Methylacrylic Acid

Reactions Involving the α,β-Unsaturated Carboxylic Acid Moiety

The α,β-unsaturated carboxylic acid portion of the molecule is characterized by an electron-deficient carbon-carbon double bond conjugated with a carbonyl group. This electronic arrangement makes it susceptible to a variety of addition reactions.

Michael Addition Reactions with Nucleophiles

The conjugate addition of nucleophiles to the β-carbon of α,β-unsaturated carbonyl compounds, a reaction known as the Michael addition, is a fundamental transformation in organic synthesis. wikipedia.orgwikipedia.orgresearchgate.net The electronic structure of the α,β-unsaturated acid moiety in 3-(1H-Imidazol-2-yl)-2-methylacrylic acid facilitates this type of reaction. The electronegative oxygen of the carbonyl group withdraws electron density from the β-carbon, rendering it electrophilic and prone to attack by nucleophiles. wikipedia.org This leads to the formation of a stable enolate intermediate, which is subsequently protonated on the α-carbon to yield the saturated product. wikipedia.orgwikipedia.org

A wide array of nucleophiles, or Michael donors, can participate in this reaction, including enolates, amines, and thiols. researchgate.net The use of nitrogen-based nucleophiles, such as imidazoles, in what is termed an aza-Michael addition, has been shown to proceed efficiently under solvent- and catalyst-free conditions, particularly with acrylate (B77674) acceptors. acs.org While the reaction is general, the presence of the methyl group on the α-carbon of this compound can influence reactivity. Studies comparing acrylic acid with methacrylic acid in Michael additions have shown that the methyl group can affect the electronic and steric environment of the double bond, potentially altering the reaction rate and the stability of the resulting carbanion intermediate. rsc.org

The reaction is thermodynamically controlled, meaning the more stable conjugate addition product is favored over the direct addition product at the carbonyl carbon. wikipedia.org This selectivity is crucial for the predictable synthesis of β-substituted propanoic acid derivatives.

Table 1: Examples of Nucleophiles in Michael Addition Reactions

Nucleophile Type Example Product Type
Carbon Nucleophile Diethyl malonate β-substituted dicarbonyl compound
Nitrogen Nucleophile Imidazole (B134444), Amines β-amino acid derivative
Sulfur Nucleophile Thiols β-thioether propanoic acid

This table provides generalized examples of Michael additions to α,β-unsaturated systems.

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

The electron-deficient double bond of the α,β-unsaturated carboxylic acid moiety can also participate as a dienophile or dipolarophile in cycloaddition reactions. These reactions are powerful methods for constructing cyclic and heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring. uchicago.edu α,β-Unsaturated carbonyls are effective dienophiles in these reactions. chemrxiv.org The reactivity of acrylic acid and its derivatives as dienophiles has been well-documented, often enhanced by the use of Lewis acid catalysts that coordinate to the carbonyl oxygen and further lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgdocumentsdelivered.com While simple Diels-Alder reactions can show little intrinsic preference for endo or exo products, the stereoselectivity can be significantly influenced by catalysts and the specific substituents on the diene and dienophile. caltech.edu For this compound, the electron-withdrawing nature of the imidazole-substituted acrylic system makes it a viable dienophile for reactions with electron-rich dienes.

[3+2] Cycloaddition: In [3+2] cycloadditions, a 1,3-dipole reacts with a dipolarophile (the alkene component) to form a five-membered ring. mdpi.com α,β-Unsaturated systems are commonly used as dipolarophiles in these reactions. libretexts.org For instance, the reaction of α,β-unsaturated sultams with 1,3-dipoles like nitrones and nitrile oxides proceeds with high regio- and diastereoselectivity. libretexts.orgresearchgate.net It is expected that this compound would react similarly with various 1,3-dipoles, providing a direct route to highly functionalized five-membered heterocyclic systems attached to the propanoic acid backbone.

Hydrogenation and Reduction Pathways

The α,β-unsaturated system can be selectively reduced through several pathways, depending on the reaction conditions and catalysts employed.

Reduction to Saturated Aldehydes: A copper hydride (CuH)-catalyzed enantioselective reduction of α,β-unsaturated carboxylic acids can produce β-chiral saturated aldehydes. caltech.edu This protocol demonstrates high functional group tolerance, effectively reducing a variety of substituted unsaturated carboxylic acids, including those with heterocyclic moieties. caltech.edu

Reduction to Allylic Alcohols: Biocatalytic systems, particularly those using carboxylic acid reductase (CAR) enzymes, can selectively reduce the carboxylic acid group while leaving the carbon-carbon double bond intact. libretexts.org An in vitro two-enzyme system combining CAR with a glucose dehydrogenase (GDH) for cofactor recycling can convert α,β-unsaturated carboxylic acids to their corresponding allylic alcohols with high conversion rates. chemrxiv.org

Reduction to Saturated Alcohols: In contrast to the selective reduction to allylic alcohols, in vivo biocatalytic systems using recombinant E. coli cells that express CAR can achieve a multi-step hydrogenation. chemrxiv.org These systems are capable of reducing both the carbon-carbon double bond and the carboxylic acid, yielding the corresponding saturated primary alcohol. chemrxiv.org

Table 2: Reduction Pathways of α,β-Unsaturated Carboxylic Acids

Reagent/Catalyst System Product Moiety Reduced
Copper Hydride (CuH) Saturated Aldehyde C=C bond and Carboxylic Acid (to aldehyde)
Carboxylic Acid Reductase (CAR) - in vitro Allylic Alcohol Carboxylic Acid (to alcohol)

This table summarizes common reduction pathways and the resulting products.

Reactivity of the Imidazole Heterocycle

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, giving it a unique reactivity profile that includes properties of both pyrrole (B145914) and pyridine (B92270).

Electrophilic Aromatic Substitution on the Imidazole Ring

Imidazole is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The reaction proceeds through a stable resonance intermediate, with substitution favored at the C4 or C5 positions. Attack at the C2 position is generally disfavored. However, the reactivity of the imidazole ring in this compound is significantly influenced by the substituent at the C2 position. The α,β-unsaturated carboxylic acid moiety is an electron-withdrawing group, which deactivates the imidazole ring towards electrophilic attack. Despite this deactivation, substitution reactions such as nitration (using nitric acid in sulfuric acid) and sulfonation can still occur, albeit under potentially harsher conditions than for unsubstituted imidazole. Halogenation, such as bromination or iodination, is also a characteristic reaction of the imidazole ring.

Nucleophilic Attack and Ring Opening Reactions (if applicable)

Direct nucleophilic substitution on the imidazole ring is generally difficult unless electron-withdrawing groups are present to activate the ring. mdpi.com The C2 position is the most likely site for nucleophilic attack if such a reaction were to occur. mdpi.com

Imidazole ring-opening reactions are possible but typically require specific and forceful conditions. For example, reaction with benzoyl chloride in the presence of a base like sodium hydroxide (B78521) can lead to the cleavage of the imidazole ring. Similarly, alkaline conditions can induce the opening of the imidazole ring in certain fused systems, such as in 7-methylguanosine, to form pyrimidine (B1678525) derivatives. While not a common reaction pathway for simple imidazoles under standard conditions, the potential for ring opening of this compound exists under strong alkaline or specific acylating conditions.

N-Substitution and Quaternization of the Imidazole Nitrogen

The imidazole ring within this compound contains a nitrogen atom with a lone pair of electrons, making it susceptible to electrophilic attack. This reactivity allows for N-substitution and quaternization reactions, which are fundamental in modifying the compound's properties.

One of the primary methods for N-substitution is the aza-Michael addition, a conjugate addition reaction where the imidazole nitrogen acts as a nucleophile towards α,β-unsaturated compounds. benthamopenarchives.comdntb.gov.ua This reaction is a significant pathway for forming carbon-nitrogen bonds. benthamopenarchives.com Various catalysts, including ionic liquids, acids, bases, and enzymes, can facilitate this reaction. researchgate.net The use of catalysts like silica (B1680970) sulfuric acid or basic ionic liquids such as 1-methyl-3-butylimidazolium hydroxide ([bmIm]OH) under solvent-free conditions has been shown to be an efficient and environmentally friendly approach for the Michael addition of N-heterocycles. dntb.gov.ua

For instance, the reaction of imidazoles with α,β-unsaturated esters, such as tert-butyl acrylate, can proceed to yield N-substituted products. researchgate.net While direct studies on this compound are limited, the principles of aza-Michael addition suggest that the imidazole nitrogen in this molecule would be reactive towards suitable electrophiles.

Furthermore, direct alkylation of the imidazole nitrogen can lead to N-substituted and quaternized products. In the synthesis of related compounds like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, conditions are chosen to favor substitution on sulfur over nitrogen, highlighting the competitive nature of these reaction sites. nih.govresearchgate.net However, by selecting appropriate reagents and conditions, preferential N-alkylation can be achieved.

Reaction Type Reactants Catalyst/Conditions Product Type
Aza-Michael AdditionImidazole, α,β-Unsaturated Carbonyl/Cyano CompoundIonic liquid, Base, Acid, EnzymeN-Substituted Imidazole Derivative
AlkylationImidazole Derivative, Alkyl HalideBaseN-Alkyl Imidazole

Photochemical Reactions and Triplet-State Interactions of Imidazole-Carboxaldehydes with α,β-Unsaturated Carbonyl Compounds

The photochemical behavior of α,β-unsaturated carbonyl compounds, such as the acrylic acid moiety in this compound, is a subject of significant interest. The Grotthuss-Draper law of photochemistry states that only light absorbed by a molecule can induce a photochemical change. nih.gov The reactivity of these compounds can be controlled by modifying their light-absorbing properties (chromophores). nih.gov

For α,β-unsaturated carbonyl compounds, chromophore activation can be achieved through the use of Lewis acids, Brønsted acids, or by forming iminium ions. nih.gov This activation typically results in a bathochromic shift (a shift to longer wavelengths) of the compound's absorption spectrum, allowing for selective excitation with specific wavelengths of light. nih.gov For example, the photophysical properties of 2-alkenoates are significantly altered by Lewis acids. nih.gov

While specific photochemical studies on this compound are not detailed in the provided context, the principles of chromophore activation are applicable. The imidazole ring itself can participate in photochemical processes. Studies on the formation of imidazole-2-carboxaldehyde from glyoxal (B1671930) indicate that imidazoles can be formed and subsequently react under conditions that could be relevant to photochemical synthesis. rsc.org

The interaction between an excited triplet-state sensitizer (B1316253) and the α,β-unsaturated carbonyl system is a key step in many photochemical reactions. The distance-dependent nature of triplet energy transfer ensures that only substrates in close proximity to the sensitizer are excited. nih.gov In the context of this compound, the imidazole group could potentially influence the excited state chemistry of the acrylic acid portion, either through intramolecular interactions or by affecting how the molecule interacts with external sensitizers or catalysts.

Activation Method Effect on Chromophore Resulting Reactivity
Lewis Acid CatalysisBathochromic Shift (ππ* transition)Selective photoexcitation at longer wavelengths
Brønsted Acid CatalysisFormation of protonated species or onium ionsEnhanced absorption in the UV region
Iminium Ion FormationAltered photophysical propertiesCatalyzed photochemical reactions

Hydrolysis and Esterification Reactions of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a key functional group that can undergo typical reactions such as hydrolysis and esterification.

Esterification is the process of converting the carboxylic acid into an ester. This is often achieved by reacting the acid with an alcohol in the presence of an acid catalyst. In the synthesis of related compounds, esters like tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate are prepared from the corresponding thiol and an acrylate ester, demonstrating the formation of the ester functionality on a similar acrylic acid backbone. nih.govresearchgate.net The choice of the alcohol (e.g., tert-butyl alcohol vs. methyl alcohol) can influence the isomeric purity of the resulting ester product. nih.gov

Hydrolysis is the reverse reaction of esterification, where an ester is cleaved to form a carboxylic acid and an alcohol. This is typically carried out under acidic or basic conditions. For example, the acid hydrolysis of tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate is a key step in synthesizing the final acrylic acid product. nih.govresearchgate.net This reaction is often performed using a strong acid like trifluoroacetic acid. nih.gov

These reactions are crucial for the synthesis and modification of this compound and its derivatives, allowing for the protection of the carboxylic acid group as an ester or its deprotection to the free acid.

Reaction Starting Material Reagents Product
EsterificationCarboxylic AcidAlcohol, Acid CatalystEster
HydrolysisEsterWater, Acid/Base CatalystCarboxylic Acid, Alcohol

Derivatives and Analogues of 3 1h Imidazol 2 Yl 2 Methylacrylic Acid

Structural Diversification of the 2-Methylacrylic Acid Side Chain

The 2-methylacrylic acid side chain is another key area for structural modification to create analogs of 3-(1H-Imidazol-2-yl)-2-methylacrylic acid with potentially improved properties.

One approach to diversifying the acrylic acid moiety is through the synthesis of its thio-analogs. For example, (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid has been synthesized as a mitochondria-targeted prodrug of the antioxidant methimazole (B1676384). nih.govresearchgate.net The synthesis involved the reaction of tert-butyl propiolate with methimazole, followed by acid hydrolysis of the resulting ester. nih.govresearchgate.net This method was adapted from a procedure for reacting phenols with propiolic acid and propiolate esters. nih.govresearchgate.net

Furthermore, copper(II) complexes with methacrylate (B99206) and imidazole (B134444) derivatives have been synthesized and structurally characterized. nih.gov These complexes exhibit various coordination modes, with the imidazole derivatives acting as unidentate ligands and the methacrylate ions acting as either chelated or unidentate ligands. nih.gov

Synthesis and Characterization of Esters and Amides of this compound

The carboxylic acid group of this compound is a prime site for derivatization into esters and amides, which can alter the compound's solubility, stability, and biological activity.

Esters: The synthesis of esters of acrylic and methacrylic acid can be achieved through various methods. For instance, a range of methacrylic esters with diverse characteristics are produced using methacrylic acid as the raw material. m-chemical.co.jp The synthesis of tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate was achieved by reacting tert-butyl propiolate with methimazole. nih.govresearchgate.net This intermediate was then hydrolyzed to the corresponding acrylic acid. nih.govresearchgate.net The use of a tert-butyl ester was found to favor the formation of the E-isomer. nih.gov

Amides: Amides of acrylic and methacrylic acid can be prepared by reacting the corresponding ester with a diamine in the presence of an enzyme catalyst. google.com For example, dimethylaminopropyl methacrylamide (B166291) has been synthesized by the aminolysis of methyl methacrylate with 3-dimethylaminopropylamine. google.com The synthesis of various amide derivatives from substituted anilines and amino acid esters has also been reported. sphinxsai.com Additionally, novel 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] ajchem-a.comnih.govamanote.comtriazol-3(5H)-imine derivatives have been used to synthesize a series of amides and sulfonamides. nih.gov

Table 2: Examples of Ester and Amide Derivatives

Derivative TypeSynthetic MethodStarting MaterialsReference
tert-Butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylateReaction with propiolate estertert-Butyl propiolate, Methimazole nih.govresearchgate.net
Dimethylaminopropyl methacrylamideEnzymatic aminolysis of esterMethyl methacrylate, 3-Dimethylaminopropylamine google.com
N-Substituted amidesReaction of aniline (B41778) with amino acid esterSubstituted anilines, Amino acid esters sphinxsai.com
Amides of 7-(4,5-dihydro-1H-imidazol-2-yl)-...-imineReaction with acyl chlorides7-(4,5-dihydro-1H-imidazol-2-yl)-...-imines, Acyl chlorides nih.gov

Heterocyclic Fused Derivatives Incorporating the Imidazole-Acrylic Acid Moiety

Fusing the imidazole-acrylic acid scaffold with other heterocyclic rings can lead to the creation of novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. researchgate.net

One such class of fused systems is the imidazo[1,2-a]pyridines. An effective method for the synthesis of these derivatives involves the use of porcine pancreatic lipase (B570770) (PPL) as a biocatalyst for selective C–N bond formation. rsc.org This enzymatic approach allows for the synthesis of a series of imidazo[1,2-a]pyridine-based heterocycles in good to excellent yields under mild conditions. rsc.org

Another example is the synthesis of nih.govresearchgate.netresearchgate.net-1H-imidazo[1,5-a]imidazol-2(3H)-one compounds through a combinatorial approach. google.com This method involves the acylation and cyclization of imidazole precursors via a Bischler-Napieralski reaction. google.com

Furthermore, the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole leads to the formation of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] ajchem-a.comnih.govamanote.comtriazol-3(5H)-imine derivatives. nih.gov These tricyclic compounds can be further derivatized at the exocyclic imine nitrogen. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 3 1h Imidazol 2 Yl 2 Methylacrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(1H-Imidazol-2-yl)-2-methylacrylic acid is anticipated to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring, the methyl group, the vinylic proton, and the carboxylic acid proton. The imidazole protons typically appear in the aromatic region of the spectrum. The two equivalent protons on the imidazole ring would likely present as a singlet, while the N-H proton would appear as a broad singlet, often in the downfield region. The methyl group attached to the acrylic acid backbone is expected to produce a singlet in the aliphatic region. The vinylic proton would also give rise to a singlet. The carboxylic acid proton is characterized by a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum for this compound would show signals for the carbonyl carbon of the carboxylic acid, the olefinic carbons, the imidazole ring carbons, and the methyl carbon. The carbonyl carbon is typically observed at the most downfield chemical shift. The carbons of the imidazole ring will resonate in the aromatic region. The sp² hybridized carbons of the acrylic acid moiety will also be in the downfield region, while the methyl carbon will appear in the upfield aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazole C-4/C-5~7.10 (s, 2H)~124.0
Imidazole C-2-~141.5
Imidazole N-HBroad singlet-
Vinylic C-H~7.50 (s, 1H)~135.0
Methyl C-H₃~2.0 (s, 3H)~18.0
Carboxylic Acid C=O-~168.0
Carboxylic Acid O-HBroad singlet (>10 ppm)-
Vinylic C-CH₃-~128.0

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which often overlaps with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid will give a strong, sharp peak typically around 1700-1725 cm⁻¹. The C=C stretching of the acrylic moiety is expected to appear in the 1620-1680 cm⁻¹ region. The N-H stretching vibration of the imidazole ring would likely be observed as a broad band around 3200-3500 cm⁻¹. C-H stretching vibrations of the imidazole ring and the methyl group will be present in the 2850-3100 cm⁻¹ range. Fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule.

Interactive Data Table: Expected IR Absorption Frequencies

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
Carboxylic AcidC=O Stretch1700-1725 (strong, sharp)
AlkeneC=C Stretch1620-1680
ImidazoleN-H Stretch3200-3500 (broad)
Imidazole/MethylC-H Stretch2850-3100

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

For this compound, the molecular formula is C₇H₈N₂O₂. The expected molecular weight is approximately 152.15 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound is likely to be observed as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 153.16. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

The fragmentation pattern in the MS/MS spectrum would offer further structural insights. Common fragmentation pathways could include the loss of a water molecule (H₂O) from the carboxylic acid, the loss of carbon monoxide (CO) or carbon dioxide (CO₂), and cleavage of the bond between the imidazole ring and the acrylic acid moiety.

Interactive Data Table: Expected Mass Spectrometry Data

Ion Expected m/z Interpretation
[M+H]⁺~153.16Protonated molecule
[M-H₂O+H]⁺~135.15Loss of water
[M-CO₂+H]⁺~109.17Loss of carbon dioxide

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing Analysis

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state. researchgate.net It provides precise bond lengths, bond angles, and details about the crystal packing, including intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.net

Interactive Data Table: Predicted Crystallographic Parameters

Parameter Predicted Information
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupNon-centrosymmetric
Key Intermolecular InteractionsHydrogen bonding (O-H···N, N-H···O), π-π stacking
Molecular ConformationThe dihedral angle between the imidazole and acrylic acid planes would be a key feature.

Note: These are generalized predictions based on the structures of similar compounds.

Computational and Theoretical Investigations of 3 1h Imidazol 2 Yl 2 Methylacrylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Currently, there are no specific DFT studies published for 3-(1H-Imidazol-2-yl)-2-methylacrylic acid. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net Had such studies been conducted, they would typically involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's reactivity and sites susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions with positive or negative potential, which are crucial for understanding intermolecular interactions. researchgate.net

Global Reactivity Descriptors: Calculation of parameters like hardness, softness, electronegativity, and electrophilicity index to provide a quantitative measure of the molecule's reactivity.

While general DFT studies have been performed on various imidazole (B134444) derivatives to explore their structural and electronic properties, these findings are not directly transferable to this compound due to the unique structural arrangement of the imidazole ring, the acrylic acid moiety, and the methyl group. nih.govmdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A search of scientific literature yielded no molecular dynamics (MD) simulation studies specifically for this compound. MD simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into:

Conformational Flexibility: Exploring the different shapes the molecule can adopt in various environments, such as in a solvent or interacting with other molecules.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, which can influence its properties and behavior.

Intermolecular Interactions: Simulating how multiple molecules of this compound interact with each other, which is important for understanding its bulk properties.

Without specific MD simulation data, a detailed analysis of the dynamic behavior and interaction patterns of this compound remains speculative.

Molecular Modeling and Docking Studies for Investigating Interactions with Biological Targets (e.g., enzyme active sites, receptor binding domains, in an in vitro context)

There is no evidence of molecular modeling or docking studies having been performed on this compound in the context of interactions with biological targets. Molecular docking is a key tool in drug discovery and involves predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Such studies on this compound would typically involve:

Target Identification: Selecting a specific protein (e.g., an enzyme or receptor) that is relevant to a particular biological process.

Binding Site Prediction: Identifying the pocket or groove on the protein surface where the molecule is most likely to bind.

Docking Simulations: Using computational algorithms to place the molecule into the binding site in various orientations and conformations to find the best fit.

Binding Affinity Estimation: Calculating the binding energy to predict the strength of the interaction between the molecule and the protein.

While numerous docking studies have been conducted on other imidazole-containing compounds to explore their potential as inhibitors for targets like topoisomerase II, the lack of such research for this compound means its potential interactions with biological macromolecules have not been computationally explored. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues based on in vitro data

No QSAR models have been developed for this compound. QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of a QSAR model for this compound would require:

A Dataset of Analogues: A series of structurally similar compounds with experimentally measured biological activity (in vitro data).

Calculation of Molecular Descriptors: Quantifying various physicochemical properties of the molecules, such as their size, shape, and electronic properties.

Model Development: Using statistical methods to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Testing the predictive power of the model using an independent set of compounds.

As there is no available in vitro data for a series of analogues of this compound, the development of a QSAR model is not currently feasible.

Biological Activity and Mechanistic Insights of 3 1h Imidazol 2 Yl 2 Methylacrylic Acid and Analogues Excluding Clinical Trials, Dosage, Safety, and Adverse Effects

In Vitro Enzyme Inhibition Studies

Analogues of 3-(1H-imidazol-2-yl)-2-methylacrylic acid have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents.

Notably, pyrazolobenzothiazine derivatives, which can be considered structural analogues, have been identified as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme for viral replication. nih.govnih.gov One such derivative, compound 2b, demonstrated an IC₅₀ of 7.9 μM against NS5B polymerase. nih.govnih.gov Further studies confirmed that these compounds bind to the palm site I of the enzyme, an allosteric site distinct from the active site. nih.govnih.gov

In a different context, certain 3-(1H-imidazol-1-ylmethyl)-1H-indole-1-alkanoic acids have shown potent and selective inhibition of thromboxane (B8750289) synthetase, an enzyme involved in the biosynthesis of thromboxane A2. nih.gov For instance, 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid was found to be a strong inhibitor of thromboxane formation. nih.gov

Furthermore, N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides have been evaluated for their inhibitory activity against human cytochrome P450C24A1 (CYP24A1) hydroxylase. researchgate.net A styryl derivative within this series exhibited an IC₅₀ of 0.3 μM, showing enhanced activity compared to the standard inhibitor ketoconazole (B1673606) (IC₅₀ = 0.52 μM). researchgate.net

Compound/Analogue Class Target Enzyme Inhibitory Concentration (IC₅₀) Reference
Pyrazolobenzothiazine derivative (2b)Hepatitis C Virus NS5B Polymerase7.9 μM nih.govnih.gov
N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamide (styryl derivative)Cytochrome P450C24A1 (CYP24A1)0.3 μM researchgate.net
(+/-)-(E)-5-[[[1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy]pentanoic acid (23c)Thromboxane Synthase0.06 μM nih.gov
(+/-)-(E)-5-[[[1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy]pentanoic acid p-fluorophenyl analog (23m)Thromboxane Synthase0.37 μM nih.gov

In Vitro Receptor Antagonism Studies

A significant area of research for imidazole-acrylic acid analogues has been their activity as receptor antagonists, particularly for the Angiotensin II (AII) AT1 receptor. The development of nonpeptide AII receptor antagonists is a key strategy in managing hypertension. nih.govmdpi.com

A series of imidazole-5-acrylic acids were designed as potent nonpeptide AII receptor antagonists. nih.gov The initial lead compound, an imidazole-5-acetic acid derivative, was modified by extending the acid side chain to an (E)-acrylic acid, which served as a promising starting point for further optimization. nih.gov One of the most potent compounds developed, (E)-3-[2-butyl-1-[(2-chlorophenyl)methyl]imidazol-5-yl]-2-[(2-thienyl)methyl]-2-propenoic acid (compound 40), was shown to be a competitive AT1 receptor antagonist with a significantly increased binding affinity. nih.gov Another potent and long-acting imidazole-5-acrylic acid AT1 receptor antagonist is [E-alpha-[[2-butyl-1-(4-carboxy-1-naphthalenyl)methyl]-1H-imidazol-5-yl]-methylene]-2-thiophene-propanic acid] (SB 203220), which effectively displaced [¹²⁵I]angiotensin II binding in various tissues. nih.gov

Additionally, certain [[[2-(1H-imidazol-1-yl)ethylidene]amino]oxy]alkanoic acids have been shown to possess thromboxane A2 (TxA2) receptor antagonism, in addition to their thromboxane synthase inhibition. nih.gov For example, (+/-)-(E)-5-[[[1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy]pentanoic acid (23c) and its p-fluorophenyl analog (23m) antagonized the binding of a radiolabeled TxA2 agonist to washed human platelets with IC₅₀ values of 0.08 μM and 0.02 μM, respectively. nih.gov

Compound/Analogue Target Receptor Antagonistic Activity (IC₅₀) Reference
(E)-3-[2-butyl-1-[(2-chlorophenyl)methyl]imidazol-5-yl]-2-[(2-thienyl)methyl]-2-propenoic acid (compound 40)Angiotensin II AT1 Receptor- nih.gov
(+/-)-(E)-5-[[[1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy]pentanoic acid (23c)Thromboxane A2 Receptor0.08 μM nih.gov
(+/-)-(E)-5-[[[1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy]pentanoic acid p-fluorophenyl analog (23m)Thromboxane A2 Receptor0.02 μM nih.gov

In Vitro Antimicrobial Activities against Bacterial and Fungal Strains

The imidazole (B134444) scaffold is a well-known feature of many antifungal agents. nih.gov Research into analogues of this compound has revealed promising antimicrobial properties.

A study on new 3-(1H-imidazol-1-yl)propan-1-one oxime esters demonstrated significant anti-Candida activity. nih.gov Specifically, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (compound 5j) emerged as a highly potent agent against fluconazole-resistant Candida albicans and Candida tropicalis, with a minimum inhibitory concentration (MIC) value of 0.0054 µmol/mL, which was more potent than both fluconazole (B54011) and miconazole. nih.gov

In the realm of antibacterial agents, novel 1H-1,2,3-triazole and carboxylate derivatives of metronidazole (B1676534), an imidazole-containing drug, were synthesized and showed potent activity against both fungal and bacterial strains. beilstein-journals.org Compounds 5b, 5c, 5e, 7b, and 7e from this series displayed excellent antimicrobial activity. beilstein-journals.org Another study reported that 1-methyl-4-nitro-1H-imidazole exhibited moderate antibacterial and antifungal activities against a panel of microorganisms, with MICs ranging from 180–300 μg/mL. arabjchem.org

Compound/Analogue Class Target Organism(s) Activity (MIC) Reference
(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j)Candida albicans, Candida tropicalis0.0054 µmol/mL nih.gov
1H-1,2,3-triazole derivatives of metronidazole (5b, 5c, 5e)Fungal and bacterial strains- beilstein-journals.org
Carboxylate derivatives of metronidazole (7b, 7e)Fungal and bacterial strains- beilstein-journals.org
1-methyl-4-nitro-1H-imidazoleVarious bacteria and fungi180–300 μg/mL arabjchem.org

In Vitro Anticancer Properties and Cellular Mechanisms of Action

The imidazole moiety is a constituent of several approved anticancer drugs. nih.gov Consequently, numerous imidazole derivatives have been synthesized and evaluated for their anticancer potential, revealing mechanisms that include the induction of apoptosis and cell cycle arrest. rsc.orgnih.gov

For instance, a series of benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were synthesized and showed significant cytotoxicity against MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. nih.gov Two compounds from this series, 10 and 13, were particularly effective, with activities comparable to the standard drug doxorubicin. nih.gov These compounds were found to inhibit the epidermal growth factor receptor (EGFR) kinase and effectively induce apoptosis and cell cycle arrest in the tested cancer cell lines. nih.gov

Another study highlighted the anticancer potential of 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine (NSC 771432). rsc.org This compound was shown to inhibit anchorage-independent growth and cell migration, and induce G2/M phase cell cycle arrest and cellular senescence in A549 lung cancer cells. rsc.org

The imidazacridine derivative 5-acridin-9-ylmethylidene-2-thioxoimidazolidin-4-one (LPSF/AC05) has also been shown to induce apoptosis and cell cycle arrest in breast cancer, leukemia, and lymphoma cells. nih.gov

Compound/Analogue Cancer Cell Line(s) Observed Effects Reference
Benzimidazole-based 1,3,4-oxadiazole derivatives (10, 13)MDA-MB-231, SKOV3, A549Cytotoxicity, EGFR kinase inhibition, apoptosis, cell cycle arrest nih.gov
2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine (NSC 771432)A549Inhibition of cell growth and migration, G2/M cell cycle arrest, cellular senescence rsc.org
5-acridin-9-ylmethylidene-2-thioxoimidazolidin-4-one (LPSF/AC05)Breast cancer, leukemia, and lymphoma cellsApoptosis, cell cycle arrest, topoisomerase II inhibition nih.gov

Molecular Mechanism of Action at the Cellular Level

The biological activities of this compound analogues are underpinned by their interactions with specific molecular targets and pathways within the cell.

In the context of enzyme inhibition, pyrazolobenzothiazine derivatives exert their anti-HCV effects by binding to an allosteric site (palm site I) on the NS5B polymerase, thereby inhibiting its function non-competitively. nih.govnih.gov Similarly, the anti-hypertensive effects of imidazole-acrylic acids are achieved through competitive antagonism of the angiotensin II AT1 receptor, blocking the signaling cascade that leads to vasoconstriction. nih.gov

For the anticancer imidazole derivatives, the induction of apoptosis and cell cycle arrest are key mechanisms. rsc.orgnih.gov Benzimidazole-based compounds have been shown to inhibit EGFR kinase, a critical receptor tyrosine kinase involved in cell proliferation and survival. nih.gov This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest at various phases (e.g., G1/S, G2/M) and the activation of the apoptotic cascade. nih.govmdpi.com The imidazacridine derivative LPSF/AC05 has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, which contributes to its apoptotic and cell cycle arrest-inducing properties. nih.gov

The antimicrobial action of azole-containing compounds, including imidazole derivatives, generally involves the inhibition of cytochrome P450-dependent enzymes, such as sterol 14α-demethylase in fungi. mdpi.com This disrupts the synthesis of essential membrane sterols, leading to impaired membrane function and cell death. mdpi.com

Structure-Activity Relationship (SAR) Studies Derived from In Vitro Biological Data

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For imidazole-acrylic acid analogues, several SAR studies have provided valuable insights.

In the development of angiotensin II AT1 receptor antagonists, it was discovered that extending the acetic acid side chain of the initial lead to an (E)-acrylic acid significantly improved activity. nih.gov Furthermore, the introduction of a benzyl (B1604629) group on the acrylic acid side chain to mimic the C-terminal phenylalanine of angiotensin II led to increased potency. nih.gov The nature of the aromatic ring introduced was also found to be important, with electron-rich heteroaryl rings providing enhanced activity. nih.gov

For the thromboxane synthase inhibitors and TxA2 receptor antagonists, the stereochemistry of the molecule was found to be a key determinant of activity. nih.gov The levorotatory enantiomer of one of the lead compounds was more potent in TxA2 receptor antagonism than the racemic mixture. nih.gov

In the case of HCV NS5B polymerase inhibitors, the pyrazolobenzothiazine scaffold was identified as a promising chemotype. nih.govnih.gov Modifications to this core structure led to the identification of derivative 2b with an improved activity and cellular profile. nih.govnih.gov

For the mGluR5 antagonists, the replacement of the pyridine (B92270) ring in MPEP with a thiazole (B1198619) ring in MTEP was a key modification that led to a potent and selective antagonist. ebi.ac.uk Further modifications to the MTEP structure resulted in compounds with significantly higher potency. ebi.ac.uk

Applications in Advanced Materials Science and Engineering

Use as a Monomer in Polymer Synthesis

The presence of a polymerizable acrylic acid group suggests that 3-(1H-Imidazol-2-yl)-2-methylacrylic acid can act as a monomer for the synthesis of functional polymers. The resulting polymers would feature a poly(methyl acrylic acid) backbone with pendant imidazole (B134444) groups.

Polymers incorporating both imidazole and carboxylic acid groups are of significant interest due to the combined properties of these functionalities. The imidazole group can act as a proton donor/acceptor, a metal-coordinating ligand, and a hydrogen-bond participant. elsevierpure.com The carboxylic acid group provides hydrophilicity, pH-responsiveness, and sites for further chemical modification.

While direct polymerization studies of this compound are not extensively documented, research on copolymers of similar structures, such as poly(acrylic acid-co-vinylimidazole), demonstrates the utility of combining these moieties. bohrium.com Such polymers have been investigated for applications including the fabrication of soft actuators and ion exchange membranes, where the imidazole group enhances mechanical properties and proton conductivity through hydrogen bonding interactions. bohrium.com The incorporation of imidazole can also impart unique thermal properties and amphoteric behavior to the polymer chains. rsc.org

Table 1: Potential Properties of Polymers Derived from this compound

Property Contributing Moiety Potential Application
pH-Responsiveness Carboxylic Acid, Imidazole Smart hydrogels, drug delivery
Metal Coordination Imidazole Catalysis, sensing, ion extraction elsevierpure.com
Proton Conductivity Imidazole, Carboxylic Acid Polymer electrolyte membranes, actuators bohrium.com
Hydrogen Bonding Imidazole, Carboxylic Acid Self-assembly, enhanced mechanical strength rsc.org

Photocuring, or UV-curing, is a rapid, solvent-free method for producing cross-linked polymer networks. researchgate.net Acrylate (B77674) and methacrylate (B99206) monomers are widely used in these formulations due to their high reactivity. icm.edu.pl The acrylic acid portion of this compound makes it a candidate for inclusion in such systems.

The concept of self-healing polymers often relies on dynamic or reversible bonds. The imidazole and carboxylic acid groups in a polymer derived from this monomer could facilitate self-healing mechanisms. For instance, ionic interactions between protonated imidazole rings and deprotonated carboxylate groups can form dynamic, reversible cross-links. Research on other imidazolium-containing photocured polymers has demonstrated that these ionic interactions can impart effective self-healing capabilities, allowing materials to repair damage and restore functionality. nih.govfigshare.com Similarly, hydrogen bonding networks involving these groups can also contribute to a material's ability to self-repair. nih.govresearchgate.net

Role in Conjugated Polymers and Optoelectronic Materials

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are the cornerstone of organic optoelectronics. While the poly(methyl acrylic acid) backbone formed from the direct polymerization of this compound is not conjugated, the imidazole ring itself is an aromatic heterocycle.

It is conceivable that the monomer could be incorporated into more complex polymer architectures or used to functionalize existing conjugated polymers. For example, an imidazole-functionalized polyacetylene has been shown to act as a sensory polymer for metal ions. rsc.org The imidazole moiety can influence the electronic properties of the conjugated system and provide specific binding sites. However, there is currently no direct evidence in the reviewed literature of this compound being used in the synthesis of conjugated polymers for optoelectronic applications.

Applications in Sensing and Recognition Systems

The imidazole ring is a well-known functional group in the design of chemical sensors. nih.govnih.gov Its electron-rich nature and the presence of nitrogen atoms with lone-pair electrons allow it to coordinate with a variety of analytes, including metal cations and anions. nih.govnih.gov This interaction can lead to a detectable change in the system's optical or electrochemical properties.

Polymers and small molecules containing imidazole have been developed as fluorescent or colorimetric sensors for various ions such as fluoride, mercury, and copper. rsc.orgnih.govrsc.org The binding of the target analyte to the imidazole moiety can trigger mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), resulting in a "turn-on" or "turn-off" fluorescent response. rsc.orgnih.gov

Given these principles, polymers functionalized with this compound could potentially be developed into chemosensors. The polymer backbone would serve as a scaffold, while the pendant imidazole groups would act as the recognition sites.

Table 2: Imidazole-Based Sensing Mechanisms

Analyte Sensing Principle Reported in
Fluoride Ions (F⁻) Hydrogen bonding, deprotonation Imidazole-based fluorescent probes nih.gov
Mercury Ions (Hg²⁺) Coordination, fluorescence quenching Imidazole-based fluorescent probes rsc.org
Copper Ions (Cu²⁺) Coordination, fluorescence quenching Imidazole-functionalized polyacetylene rsc.org

Potential as Electrode Materials for Energy Storage Devices (e.g., supercapacitors)

Supercapacitors are energy storage devices that rely on either electrical double-layer capacitance (EDLC) or rapid surface redox reactions (pseudocapacitance). Nitrogen-doped carbon materials are highly sought after for supercapacitor electrodes due to their enhanced conductivity and wettability. Imidazole-based compounds are excellent precursors for creating such materials.

Zeolitic Imidazolate Frameworks (ZIFs), a class of metal-organic frameworks, can be pyrolyzed to produce nitrogen-doped porous carbons with high surface areas, which are ideal for supercapacitor applications. nih.govresearchgate.net Additionally, polymers containing imidazole groups, such as functionalized polyaniline, have been investigated as electrode materials where the imidazole can contribute to pseudocapacitance through redox activity or improve ion transport. mdpi.comrsc.org

While there is no specific research detailing the use of this compound for this purpose, it is plausible that a polymer derived from it could be used as a binder or coating for electrode materials, or as a precursor for nitrogen-containing carbons. The carboxylic acid groups could enhance the material's hydrophilicity and interaction with aqueous electrolytes, while the imidazole provides the nitrogen source for doping upon carbonization. Composites of cellulose (B213188) nanofibers and ZIF-derived carbons have shown promising specific capacitance and cycling stability. nih.gov

Catalytic Applications of 3 1h Imidazol 2 Yl 2 Methylacrylic Acid and Its Derivatives

As an Organocatalyst or Component in Organocatalytic Systems

The imidazole (B134444) moiety is a well-known feature in organocatalysis, capable of acting as a Brønsted base, a Brønsted acid, or a nucleophilic catalyst. The presence of both aza (-N=) and amine (-NH-) functionalities within the imidazole ring allows it to participate in a variety of catalytic cycles. acs.org While direct studies on the organocatalytic activity of 3-(1H-imidazol-2-yl)-2-methylacrylic acid are not extensively documented, its structural components suggest significant potential.

The imidazole ring can activate substrates through hydrogen bonding or proton transfer, facilitating reactions such as the Michael addition. rsc.org For instance, imidazole and its derivatives have been successfully employed as organocatalysts in multicomponent reactions to synthesize highly functionalized heterocyclic compounds. nih.gov The acrylic acid portion of the molecule can also participate in catalytic processes, potentially acting as a Brønsted acid or engaging in hydrogen bonding interactions to orient substrates.

The combination of the imidazole and acrylic acid functionalities within the same molecule opens up possibilities for bifunctional catalysis, where one part of the molecule activates the nucleophile and the other activates the electrophile, leading to enhanced reactivity and selectivity. The development of chiral organocatalysts from derivatives of this compound, for example, by introducing a chiral auxiliary, could enable enantioselective transformations. rsc.org

Role as a Ligand in Transition Metal Catalysis (e.g., N-heterocyclic carbene-based catalysts derived from imidazole)

The imidazole ring of this compound is a precursor to N-heterocyclic carbenes (NHCs), a class of powerful ligands in transition metal catalysis. acs.org NHCs are known for their strong σ-donating properties, which stabilize the metal center and promote catalytic activity. nih.gov The formation of an NHC from the imidazole involves deprotonation at the C2 position, which is facilitated by the inherent acidity of this proton.

Once complexed to a transition metal, the resulting NHC ligand derived from this compound would possess unique steric and electronic properties. The methyl group at the 2-position of the acrylic acid moiety would introduce steric bulk near the metal center, influencing the selectivity of the catalytic reaction. The acrylic acid group, being a potential coordinating site, could allow for the formation of bidentate or even tridentate ligands, further modulating the catalyst's reactivity and stability. nih.gov

These NHC-metal complexes have shown significant promise in a wide range of catalytic reactions, including cross-coupling reactions, hydrogenation, and C-H activation. rsc.orgnih.gov The ability to tune the ligand's properties by modifying the substituents on the imidazole and acrylic acid backbone makes these compounds highly attractive for the development of tailored transition metal catalysts. rsc.org

Table 1: Examples of Transition Metal Complexes with Imidazole-Based Ligands

Metal CenterLigand TypeCatalytic ApplicationReference
PalladiumN-Heterocyclic CarbeneHeck Coupling rsc.org
NickelN-Heterocyclic CarbeneKumada Coupling rsc.org
RhodiumN-Heterocyclic CarbeneTransfer Hydrogenation nih.gov
ManganeseImidazolePrecursor to NHC complex acs.org
GoldN-Heterocyclic CarbeneAnticancer drug development documentsdelivered.com

Design and Synthesis of Heterogeneous Catalysts

The acrylic acid functionality of this compound provides a convenient handle for immobilization onto solid supports, leading to the development of heterogeneous catalysts. mdpi.com These solid-supported catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes. researchgate.netnih.gov

One common approach involves the copolymerization of this compound or its ester derivatives with other monomers to create a polymer-supported catalyst. mdpi.com The resulting polymer will have pendant imidazole groups that can act as catalytic sites or as ligands to immobilize metal nanoparticles. For example, a hydrogel based on poly(acrylic acid-co-vinyl imidazole) has been used as a support for palladium nanoparticles, creating a highly efficient and recyclable catalyst for Suzuki and Tsuji-Trost reactions in aqueous media. mdpi.com

Another strategy involves grafting the molecule onto the surface of inorganic materials like silica (B1680970) or magnetic nanoparticles. researchgate.netdoi.org This can be achieved by first functionalizing the support with a group that can react with the acrylic acid moiety. These heterogeneous catalysts have been employed in a variety of organic transformations, demonstrating high efficiency and stability. nih.govdoi.org

Table 2: Strategies for Heterogeneous Catalyst Synthesis from Imidazole Derivatives

Support MaterialFunctionalization StrategyResulting Catalyst TypeApplicationReference
Polymer HydrogelCopolymerization of vinyl imidazole and acrylic acidPalladium nanoparticles on polymer supportSuzuki and Tsuji-Trost reactions mdpi.com
SilicaGrafting of imidazole-containing silanesSilica-supported organocatalystAldol reaction mdpi.com
Magnetic NanoparticlesSurface modification with functionalized imidazolesMagnetically separable catalystSynthesis of benzimidazoles doi.org
Mesoporous SilicaImpregnation with imidazole-based ionic liquidsSupported ionic liquid catalystCarbon dioxide conversion rsc.orgrsc.org

Catalytic Performance in Specific Organic Transformations (e.g., carbon dioxide conversion, cycloaddition reactions)

Derivatives of this compound are expected to show significant catalytic activity in important organic transformations such as the conversion of carbon dioxide and cycloaddition reactions.

Carbon Dioxide Conversion:

The conversion of CO2 into valuable chemicals is a critical area of research. Imidazole-based catalysts have demonstrated considerable promise in this field. rsc.orgrsc.orgacs.org For instance, imidazole and its derivatives can promote the electrochemical reduction of CO2 to formate (B1220265) and methanol. acs.org Heterogeneous catalysts, where imidazolium (B1220033) salts are supported on materials like silica, have been shown to be highly effective for the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are valuable industrial products. rsc.orgrsc.orgnih.gov The bifunctional nature of catalysts containing both an acidic site (from the support or a co-catalyst) and a nucleophilic imidazolium moiety is crucial for high catalytic performance at lower temperatures. rsc.orgrsc.org

Table 3: Catalytic Performance of Imidazole-Based Catalysts in CO2 Conversion

CatalystReactionProductKey FindingsReference
Imidazole@IL/Au electrodeElectrochemical reduction of CO2Formate, Methanol, COLow onset-potential for CO2 reduction acs.org
Tin-containing silica with imidazolium moietiesCycloaddition of CO2 to styrene (B11656) oxideStyrene carbonateHigh conversion at reduced temperatures rsc.orgrsc.orgnih.gov
Zinc-containing silica with imidazolium moietiesCycloaddition of CO2 to styrene oxideStyrene carbonateImproved performance compared to single-component catalysts rsc.orgrsc.org

Cycloaddition Reactions:

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. Imidazole derivatives can catalyze various types of cycloadditions. For example, they can act as organocatalysts in [3+2] cycloaddition reactions to synthesize imidazolidine (B613845) derivatives. nih.govresearchgate.net In the context of Diels-Alder reactions, while direct catalysis by simple imidazoles is less common, Lewis acid-activated systems involving imidazole-derived ligands can be effective. caltech.edu The ability of the imidazole nitrogen to coordinate to a Lewis acid can enhance the reactivity of the dienophile, accelerating the reaction. caltech.edu

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of imidazole-containing compounds has been a focal point of organic chemistry, with a contemporary shift towards environmentally conscious methodologies. tandfonline.com Future synthetic strategies for 3-(1H-Imidazol-2-yl)-2-methylacrylic acid are likely to prioritize sustainability and efficiency over classical, often multi-step and wasteful, approaches.

Promising avenues for investigation include:

Green Chemistry Protocols: The adoption of green chemistry principles, such as the use of non-toxic solvents, solvent-free reaction conditions, and recyclable catalysts, will be paramount. tandfonline.com Techniques like ultrasound-assisted synthesis, which has been demonstrated to improve reaction yields and reduce reaction times for other imidazole (B134444) derivatives, could be particularly effective. mdpi.com The development of a streamlined one-pot synthesis, possibly starting from acrylic acid precursors, would represent a significant leap forward. ajchem-a.comajchem-a.com

Solid-Phase Synthesis: This methodology offers the advantage of simplified purification and the potential for high-throughput synthesis, enabling the rapid creation of a diverse library of related compounds for screening purposes. acs.org

Advanced Catalysis: The discovery and application of novel catalytic systems, including metal oxides and heterogeneous catalysts, could unlock more selective and efficient synthetic routes. tandfonline.com For instance, the use of p-toluenesulfonic acid (p-TSA) under sonication has proven effective in the synthesis of other imidazole-based molecules. mdpi.com

Table 1: Potential Synthetic Routes and Their Advantages
Synthetic ApproachPotential Advantages for this compound
Ultrasound-Assisted SynthesisAccelerated reaction rates, improved yields, and lower energy consumption. mdpi.com
Solid-Supported SynthesisFacilitated purification and suitability for generating compound libraries. acs.org
Green CatalysisEmployment of eco-friendly and reusable catalysts, leading to enhanced selectivity. tandfonline.com
One-Pot ReactionsGreater efficiency, minimized waste generation, and reduced production costs. nih.gov

Discovery of New Biological Targets and Mechanisms through In Vitro Screening

The imidazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netresearchgate.net The specific arrangement of functional groups in this compound suggests a high potential for interaction with various biological macromolecules.

Future research should prioritize:

Comprehensive In Vitro Screening: Systematic screening of the compound against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors, could unveil novel therapeutic avenues. For example, related imidazole derivatives have been successfully identified as inhibitors of enzymes like sirtuins nih.govnih.gov and cyclin-dependent kinase 9 (CDK9). rsc.org

Elucidation of Mechanisms of Action: Upon identification of a biological effect, in-depth studies to unravel the underlying mechanism will be essential. This would involve a battery of assays to quantify enzyme inhibition, assess receptor binding affinity, and map out effects on cellular signaling pathways. Notably, some imidazole compounds are known to trigger apoptosis in cancerous cells. rsc.org

Structure-Activity Relationship (SAR) Elucidation: The synthesis and biological evaluation of a focused library of analogues will be critical to delineate the structure-activity relationships. This will provide invaluable insights into how modifications to the imidazole, methyl, and acrylic acid components influence biological potency and selectivity, thereby guiding the optimization of lead compounds. nih.gov

Table 2: Potential Biological Activities for Investigation
Potential Biological ActivityRationale Based on Structurally Related Imidazole Derivatives
AnticancerThe imidazole scaffold is a cornerstone of many anticancer drugs. nih.govresearchgate.net
AntimicrobialA multitude of imidazole derivatives have demonstrated significant antibacterial and antifungal properties. nih.gov
Anti-inflammatoryThe imidazole moiety is present in compounds known to inhibit key inflammatory enzymes such as COX-2. nih.gov
Enzyme InhibitionImidazole-containing molecules have been identified as inhibitors of a diverse range of enzymes, including various kinases and sirtuins. nih.govnih.govrsc.org

Development of Advanced Functional Materials with Tunable Properties

The distinct electronic character and metal-coordinating ability of the imidazole ring make it a highly desirable building block for the creation of advanced functional materials. mdpi.com The dual presence of a carboxylic acid group and a polymerizable acrylic unit in this compound provides a versatile platform for materials development.

Emerging areas of opportunity include:

Stimuli-Responsive Polymers and Hydrogels: The acrylic acid component can be readily polymerized to create "smart" polymers that exhibit responsiveness to environmental cues like pH and temperature. The imidazole group can be leveraged to impart further functionalities, such as metal-ion sensing or catalytic activity.

Chemosensory Materials: Polymers functionalized with imidazole have been effectively utilized as chemosensors for the detection of metal ions and other small molecules. acs.org The unique structure of this compound could be harnessed to design highly selective and sensitive sensor platforms.

Protective Coatings and Corrosion Inhibition: Imidazole derivatives have shown promise as corrosion inhibitors for metallic surfaces. The acrylic acid functionality could enable the covalent attachment of the molecule to a surface, forming a durable protective film. For instance, imidazole compounds have been successfully used to coat and protect copper nanoparticles from oxidation. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring, in concert with the oxygen atoms of the carboxylic acid, can coordinate with metal ions to construct intricate coordination polymers or MOFs. These materials could exhibit interesting properties applicable to catalysis, gas storage, and separation. tandfonline.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and materials science by dramatically accelerating the design-test-learn cycle. easpublisher.comsapiosciences.com For a novel entity like this compound, AI and ML can serve as powerful tools to unlock its full potential.

Future applications in this domain include:

In Silico Property Prediction: AI/ML models, trained on vast datasets of known imidazole derivatives, can be employed to predict a range of physicochemical and biological properties of this compound, including its solubility, potential toxicity, and likely biological activities. mdpi.comschrodinger.comnih.gov This predictive capability can help to rationalize and prioritize experimental investigations.

De Novo Molecular Design: Generative AI algorithms can be tasked with designing novel analogues of this compound that are optimized for specific properties, such as enhanced binding affinity to a therapeutic target or improved characteristics for a materials application.

Inverse Quantitative Structure-Activity Relationship (QSAR) Modeling: By establishing robust QSAR models, it becomes possible to predict the biological activity of virtual compounds before their synthesis, thereby guiding the design of more potent and selective molecules. easpublisher.com

Table 3: The Role of AI/ML in Accelerating Development
AI/ML ApplicationPotential Impact on the Development of this compound
Property PredictionEnables rapid assessment of the compound's drug-like properties and potential liabilities. mdpi.comschrodinger.comnih.gov
Generative DesignFacilitates the creation of novel analogues with superior target-specific activity or material characteristics.
QSAR ModelingProvides a predictive framework to guide the optimization of the lead compound by evaluating virtual derivatives. easpublisher.com

Interdisciplinary Research Integrating Synthesis, Computational Chemistry, and Materials Science

Realizing the full scientific and commercial potential of this compound will necessitate a deeply collaborative and interdisciplinary research effort, uniting the expertise of synthetic chemists, computational scientists, and materials scientists.

An integrated and synergistic workflow would encompass:

Chemical Synthesis: The development of efficient, scalable, and sustainable synthetic routes to produce the parent compound and a diverse array of its derivatives. tandfonline.comnih.gov

Computational Chemistry and Modeling: The application of molecular docking and molecular dynamics simulations to predict and understand the compound's interactions with biological targets or its self-assembly into larger material structures. mdpi.com Density Functional Theory (DFT) calculations can provide crucial insights into its electronic properties. nih.gov

Experimental Validation and Characterization: Rigorous in vitro and in vivo testing to confirm and validate the predicted biological activities. nih.govnih.gov Thorough characterization of the physicochemical properties of any materials derived from the compound.

Data-Driven Iterative Optimization: The establishment of a feedback loop where experimental results are used to refine computational models, which in turn guide the synthesis of next-generation compounds with improved properties.

This holistic and integrated approach will be indispensable for efficiently navigating the vast landscape of possibilities and fully capitalizing on the opportunities presented by the unique chemical structure of this compound.

Q & A

Q. What are the common synthetic routes for 3-(1H-Imidazol-2-yl)-2-methylacrylic acid, and how are yields optimized?

The synthesis typically involves Knoevenagel condensation or ester hydrolysis . For example:

  • Condensation reactions : Reacting 1H-imidazole-2-carbaldehyde with methyl acrylate derivatives under acidic conditions (e.g., acetic acid) at reflux, followed by hydrolysis to yield the acrylic acid moiety. This method mirrors the synthesis of 3-(4-fluorophenyl)-2-methylacrylic acid, where aromatic aldehydes are condensed with propiolate esters .
  • Ester hydrolysis : Tert-butyl esters (e.g., tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate) can be hydrolyzed using trifluoroacetic acid (TFA) and phenol to produce the free acid .
    Yield optimization involves controlling reaction temperature, stoichiometry, and catalyst selection. For instance, using tert-butyl propiolate instead of methyl propiolate improves regioselectivity and reduces by-products .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key methods include:

  • Infrared (IR) spectroscopy : Identifies functional groups such as ν(OCO) asymmetric (1634–1635 cm⁻¹) and symmetric (1392–1395 cm⁻¹) stretches, with Δν values (~242 cm⁻¹) confirming carboxylate coordination .
  • Proton NMR : Peaks at δ 12.53 ppm (carboxylic acid proton) and δ 6.85–8.73 ppm (aromatic/imidazole protons) are diagnostic. Methyl groups appear as singlets (e.g., δ 1.67 ppm for CH₃) .
  • Elemental analysis : Validates purity by comparing calculated vs. observed C, H, and N percentages (e.g., C: 66.66% calculated vs. 66.01% observed) .

Q. How is purity assessed during synthesis, and what challenges arise in isolating the product?

Purity is evaluated via melting point analysis (e.g., 142–145°C for analogous compounds) and HPLC . Challenges include:

  • By-product formation : Isomerization during synthesis (e.g., E/Z isomerism in acrylic acid derivatives) requires careful chromatographic separation .
  • Hygroscopicity : The compound’s carboxylic acid group may absorb moisture, necessitating anhydrous storage and rapid handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize structural isomerism?

  • Steric and electronic control : Using bulky esters (e.g., tert-butyl) in condensation reactions favors the E-isomer due to reduced steric hindrance .
  • Catalyst selection : Bases like DABCO (1,4-diazabicyclo[2.2.2]octane) enhance regioselectivity in thiol-ene reactions, minimizing nitrogen substitution in imidazole rings .
  • Temperature modulation : Lower temperatures (0–5°C) during ester hydrolysis reduce side reactions like decarboxylation .

Q. What strategies are effective in resolving crystallographic data for structural elucidation?

  • Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to solve structures. For example, analogous cinnamic acid derivatives were refined to R-factors < 0.05 using high-resolution data .
  • Twinned data handling : SHELXL’s twin refinement tools are critical for analyzing non-merohedral twinning, common in carboxylic acid crystals .

Q. How does structural modification of the imidazole ring influence bioactivity, and what methodological approaches are used?

  • SAR studies : Introducing electron-withdrawing groups (e.g., fluorine) at the imidazole 4-position enhances enzyme inhibition (e.g., Factor Xia inhibition in patent EP derivatives) .
  • Covalent modification : Thioether linkages (e.g., 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid) improve mitochondrial targeting, assessed via fluorescence tagging and LC-MS tracking .

Q. What computational methods complement experimental data in predicting reactivity?

  • DFT calculations : Model transition states for condensation reactions to predict regioselectivity.
  • Molecular docking : Screen imidazole-acrylic acid derivatives against target proteins (e.g., Factor Xia) using AutoDock Vina, validated by IC₅₀ assays .

Methodological Considerations

Q. How are stability and storage conditions determined for this compound?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–12 weeks. Monitor degradation via HPLC and NMR .
  • Storage recommendations : Store at –20°C under nitrogen, based on analogous methacrylic acid derivatives prone to polymerization .

Q. What are the key pitfalls in interpreting NMR data for imidazole-containing acrylic acids?

  • Tautomerism : The imidazole ring’s NH protons may exchange rapidly, broadening signals. Use DMSO-d₆ as a solvent to slow exchange and resolve peaks .
  • Spin-spin coupling : Vicinal protons on the acrylic chain (J = 15–16 Hz) confirm trans-configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.